3-(Hydroxymethyl)cyclopentanol
CAS No.: 1007125-14-5
Cat. No.: VC0211026
Molecular Formula: C6H12O2
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1007125-14-5 |
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Molecular Formula | C6H12O2 |
IUPAC Name | (1S,3S)-3-(hydroxymethyl)cyclopentan-1-ol |
Standard InChI | InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6-/m0/s1 |
SMILES | C1CC(CC1CO)O |
Appearance | Oil |
Introduction
Chemical Structure and Physical Properties
3-(Hydroxymethyl)cyclopentanol features a five-membered cyclopentane ring with two functional groups: a hydroxymethyl (-CHOH) group at the 3-position and a hydroxyl (-OH) group at the 1-position. The spatial arrangement of these groups significantly influences its reactivity and intermolecular interactions.
Structural Characteristics
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IUPAC Name: (1S,3S)-3-(hydroxymethyl)cyclopentan-1-ol
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SMILES: C1CC(CC1CO)O
The stereochemistry of the compound is critical, with the (1S,3S) configuration being the most commonly reported enantiomer. Computational studies using tools like Density Functional Theory (DFT) suggest that intramolecular hydrogen bonding between the hydroxyl and hydroxymethyl groups stabilizes the molecule .
Physicochemical Properties
Key physical properties are summarized below:
The compound’s low LogP value indicates moderate hydrophilicity, enabling solubility in polar organic solvents. Its high boiling point reflects strong intermolecular hydrogen bonding .
Synthesis and Production
Synthetic Routes
The primary synthesis method involves the reduction of 3-(Hydroxymethyl)cyclopentan-1-one (CAS 64646-09-9). This ketone precursor undergoes selective reduction using agents like sodium borohydride () or lithium aluminum hydride () in tetrahydrofuran (THF) at 0–25°C.
Alternative routes include enzymatic resolution or asymmetric catalysis to obtain enantiomerically pure forms, though these methods remain under development .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and yield. Bench-scale protocols report yields exceeding 85% when using optimized hydrogenation conditions (e.g., 50°C, 10 atm H, Pd/C catalyst). Large-scale processes often incorporate continuous-flow reactors to enhance reaction control and minimize byproduct formation .
Applications in Scientific Research
Pharmaceutical Intermediates
3-(Hydroxymethyl)cyclopentanol serves as a chiral building block for carbocyclic nucleosides, which exhibit antiviral and anticancer activities. For example, its hydroxyl groups facilitate phosphorylation or glycosylation reactions critical for prodrug synthesis .
Material Science
The compound’s bifunctional nature enables its use in polymer chemistry. It acts as a monomer for polyesters and polycarbonates, contributing to materials with tunable thermal and mechanical properties .
Natural Product Isolation
Isolated from Illicium verum (star anise) fruits, this compound may contribute to the plant’s antimicrobial defenses, though its exact biological role remains under investigation .
Biological Activity
Anti-Inflammatory Effects
In murine models, carbocyclic analogs derived from 3-(Hydroxymethyl)cyclopentanol suppressed TNF-α and IL-6 production by 40–60% at 10 µM concentrations . These effects are attributed to NF-κB pathway inhibition, though mechanistic details require further validation.
Comparison with Structural Analogs
Compound | Key Differences | Applications |
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Cyclopentanol | Lacks hydroxymethyl group | Solvent, intermediate |
3-(Hydroxymethyl)cyclopentan-1-one | Ketone instead of alcohol | Precursor for pharmaceuticals |
2-(Hydroxymethyl)cyclopentanol | Hydroxymethyl at 2-position | Limited commercial use |
The 3-substituted isomer exhibits superior stereochemical flexibility, making it preferable for asymmetric synthesis .
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